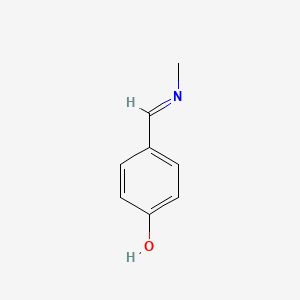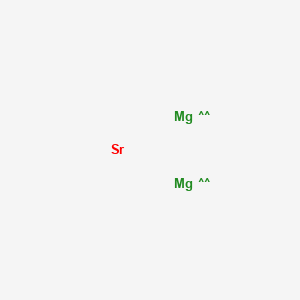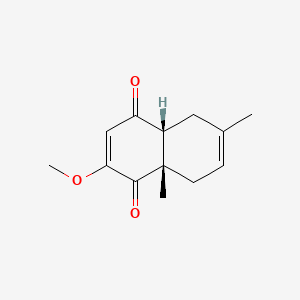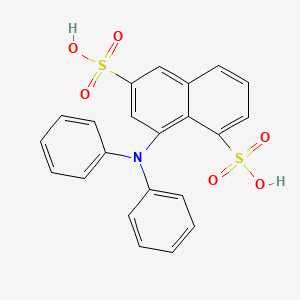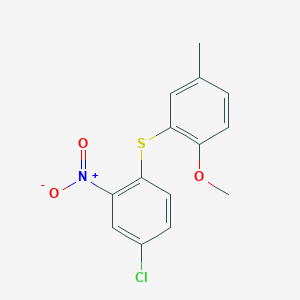
2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a chloro-nitrophenyl group, a sulfanyl linkage, and methoxy and methyl substituents on a benzene ring. The combination of these functional groups imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring through nitration using concentrated nitric acid and sulfuric acid.
Chlorination: Substitution of a hydrogen atom with a chlorine atom using chlorinating agents like thionyl chloride or chlorine gas.
Thioether Formation: Formation of the sulfanyl linkage by reacting the chlorinated nitrophenyl compound with a thiol derivative.
Methoxylation: Introduction of the methoxy group through methylation using reagents like dimethyl sulfate or methyl iodide.
Methylation: Addition of a methyl group to the benzene ring using Friedel-Crafts alkylation with methyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Chlorine gas, bromine, aluminum chloride.
Major Products Formed
Amines: Reduction of the nitro group yields amines.
Halogenated Derivatives: Substitution reactions can introduce halogens like chlorine or bromine to the aromatic ring.
科学的研究の応用
2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene finds applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl linkage and methoxy group can engage in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-methoxy-4-methylbenzene
- 4-Chloro-2-nitrophenyl sulfide
- 1-Methoxy-4-methylbenzene
Uniqueness
2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and chloro groups, along with the sulfanyl linkage, makes it a versatile compound for various synthetic and research applications.
特性
CAS番号 |
6332-40-7 |
|---|---|
分子式 |
C14H12ClNO3S |
分子量 |
309.8 g/mol |
IUPAC名 |
2-(4-chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-3-5-12(19-2)14(7-9)20-13-6-4-10(15)8-11(13)16(17)18/h3-8H,1-2H3 |
InChIキー |
YPLRRSWEYCVLGG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)SC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


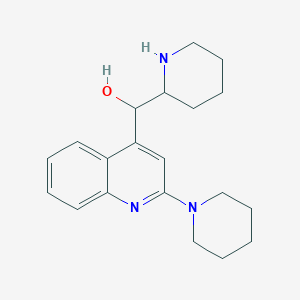
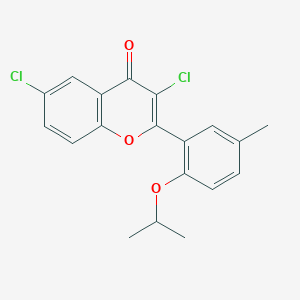

![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
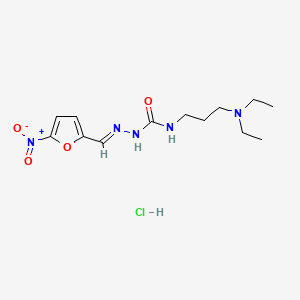
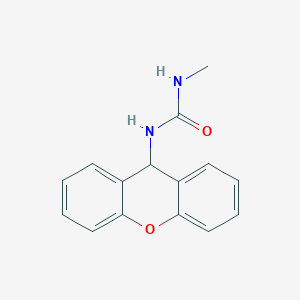
![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
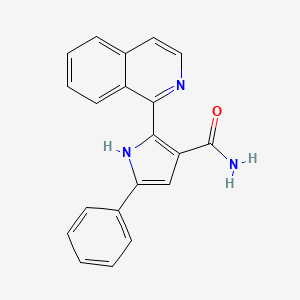
![1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one](/img/structure/B14726770.png)
